Product packaging for 3,5-Dibromo-1H-pyrazole-4-carboxamide(Cat. No.:)

3,5-Dibromo-1H-pyrazole-4-carboxamide

Cat. No.: B12980972
M. Wt: 268.89 g/mol
InChI Key: NFBHMFAUHJMNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary use. 3,5-Dibromo-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in agricultural chemical research, particularly in the development of novel fungicides. It belongs to the pyrazole carboxamide class, a group known for its potent activity against phytopathogenic fungi. While specific biological data for this compound is the subject of ongoing research, its structural features are closely related to established active ingredients. Pyrazole carboxamides, such as the commercial fungicide fluopicolide, often function as Succinate Dehydrogenase Inhibitors (SDHIs) . They target complex II in the mitochondrial electron transport chain, disrupting cellular respiration in fungi and leading to efficient control of diseases like rice sheath blight caused by Rhizoctonia solani . The presence of both bromine atoms and the carboxamide functional group on the pyrazole core is a key structural motif explored to optimize biological activity and interact with specific enzyme targets . Researchers value this compound for exploring structure-activity relationships and developing new solutions with enhanced efficacy and novel modes of action to combat resistance in plant pathogens .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Br2N3O B12980972 3,5-Dibromo-1H-pyrazole-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3Br2N3O

Molecular Weight

268.89 g/mol

IUPAC Name

3,5-dibromo-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C4H3Br2N3O/c5-2-1(4(7)10)3(6)9-8-2/h(H2,7,10)(H,8,9)

InChI Key

NFBHMFAUHJMNRT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1Br)Br)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 3,5 Dibromo 1h Pyrazole 4 Carboxamide and Its Precursors

Approaches to Pyrazole (B372694) Core Construction

The formation of the pyrazole ring is a fundamental step in the synthesis of many biologically active compounds. Several classical and modern methods are employed for this purpose.

Cyclocondensation Reactions from Dicarbonyl Precursors and Hydrazines

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. researchgate.netnih.gov This approach, first reported by Knorr in 1883, is straightforward and generally provides good yields of polysubstituted pyrazoles. researchgate.netnih.gov The reaction involves the condensation of a hydrazine derivative with a β-diketone, leading to the formation of the pyrazole ring. researchgate.net However, a significant challenge with this method is the potential formation of two regioisomers when using unsymmetrical dicarbonyl compounds and substituted hydrazines. researchgate.netbeilstein-archives.org

To address the issue of regioselectivity, various strategies have been developed. For instance, the use of α,β-unsaturated carbonyl compounds containing a leaving group can lead to the formation of pyrazolines, which are then converted to pyrazoles. researchgate.net Microwave-assisted, solvent-free conditions have also been employed to synthesize 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Dicarbonyl Precursor Hydrazine Derivative Catalyst/Conditions Product Yield Reference
1,3-Diketone Hydrazine Hydrate Acid Catalyst 3,5-Disubstituted Pyrazole Good to Excellent researchgate.netbeilstein-archives.org
α,β-Unsaturated Ketone Tosylhydrazine Microwave, Solvent-free 3,5-Disubstituted-1H-pyrazole Not specified researchgate.net
Diethyl Oxalate and Ketone Arylhydrazine - 1,3,4,5-Substituted Pyrazole 60-66% nih.gov

1,3-Dipolar Cycloadditions in Pyrazole Synthesis

Another powerful method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. researchgate.netwikipedia.org This approach offers a high degree of regioselectivity, particularly in the synthesis of 3,5-disubstituted pyrazoles. researchgate.net In a one-pot procedure, diazo compounds generated in situ from aldehydes can react with terminal alkynes to furnish the desired pyrazole derivatives. researchgate.net The regioselectivity of this reaction is influenced by both steric and electronic factors of the reactants. researchgate.net

While this method is highly effective, the use of acetylene as a dipolarophile to produce 3-substituted pyrazoles can be challenging due to its volatility. researchgate.net To overcome this, acetylene equivalents such as N-vinylimidazole have been successfully employed. researchgate.net

Palladium-Catalyzed Multicomponent Coupling Strategies for Pyrazole Rings

Modern synthetic methodologies have introduced palladium-catalyzed multicomponent reactions as an efficient route to polysubstituted pyrazoles. nih.govbyjus.com These strategies allow for the construction of complex molecules in a single step from simple starting materials, offering advantages in terms of atom economy and operational simplicity. organic-chemistry.org

One such approach involves the palladium-catalyzed carbonylation of acetylenic acids with aryl iodides in the presence of a source of carbon monoxide and a suitable palladium ligand, followed by cyclization with a hydrazine. nih.gov This one-pot process has been shown to produce 1,3,5-substituted pyrazoles in excellent yields. nih.gov Another palladium-catalyzed method involves the ring-opening reaction of 2H-azirines with hydrazones, providing a wide range of polysubstituted pyrazoles. byjus.com

Table 2: Palladium-Catalyzed Synthesis of Pyrazoles

Reactants Catalyst System Product Yield Reference
Acetylenic acid, Aryl iodide, Methylhydrazine Pd catalyst, Hexacarbonyl molybdenum, Tri-tert-butylphosphine 1,3,5-Substituted Pyrazole 58-94% nih.gov
2H-Azirine, Hydrazone Pd(OAc)₂, CsF, K₂S₂O₈ Polysubstituted Pyrazole up to 75% byjus.com

Introduction of Bromine Substituents

Once the pyrazole core is constructed, the next step towards 3,5-Dibromo-1H-pyrazole-4-carboxamide is the introduction of bromine atoms at the desired positions.

Selective Bromination Reactions on the Pyrazole Nucleus

The direct bromination of the pyrazole ring is a common method for introducing bromine substituents. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring. nih.govsemanticscholar.org Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the 4-position due to its higher electron density.

To achieve bromination at the 3- and 5-positions, the 4-position must often be blocked. semanticscholar.org If the 4-position is unsubstituted, bromination will typically occur there first. semanticscholar.org The use of brominating agents like bromine in chloroform or N-bromosuccinimide (NBS) in various organic solvents can be employed for this purpose. researchgate.netnih.gov The reactivity of the pyrazole ring towards bromination can be influenced by the solvent and the presence of activating or deactivating groups. nih.gov For instance, bromination of 1-phenylpyrazole with bromine in chloroform selectively yields 4-bromo-1-phenylpyrazole. nih.gov

Table 3: Reagents for Selective Bromination of Pyrazoles

Brominating Agent Solvent Position of Bromination Reference
Bromine Chloroform 4-position nih.gov
N-Bromosuccinimide (NBS) CCl₄, CHCl₃, Acetone, THF 4-position researchgate.net
Bromine in Sulfuric Acid with Silver Sulfate - para-position of phenyl substituent nih.gov

Halogen Exchange Reactions for Bromination

Halogen exchange reactions, often referred to as Finkelstein reactions, provide an alternative route to brominated pyrazoles. wikipedia.org This type of reaction involves the conversion of a pyrazole derivative bearing a different halogen (e.g., chlorine or iodine) or another suitable leaving group into the corresponding bromo-pyrazole. The classic Finkelstein reaction involves the treatment of an alkyl halide with an alkali metal halide in a solvent where the newly formed salt is insoluble, thus driving the reaction to completion. wikipedia.org

For aromatic systems like pyrazoles, this transformation can be more challenging and often requires catalysis. wikipedia.org Copper(I) iodide in combination with diamine ligands has been shown to catalyze the "aromatic Finkelstein reaction," enabling the conversion of aryl chlorides and bromides to iodides, and similar principles can be applied for bromination. wikipedia.org While less common than direct bromination, halogen exchange can be a useful strategy, particularly when the precursor with a different halogen is more readily accessible or when direct bromination lacks the desired regioselectivity. beilstein-archives.org

Formation of the Carboxamide Moiety

The conversion of a carboxylic acid or its derivative into a carboxamide is a pivotal step in the synthesis of this compound. This transformation can be achieved through several established chemical routes.

Direct Amidation Strategies from Carboxylic Acid Precursors

A primary and widely employed method for forming the carboxamide group on the pyrazole ring is through the direct amidation of its corresponding carboxylic acid precursor, 3,5-dibromo-1H-pyrazole-4-carboxylic acid. This process typically involves the activation of the carboxylic acid to make it more reactive towards an ammonia (B1221849) source.

A common strategy involves a two-step, one-pot procedure. First, the carboxylic acid is converted into a more reactive acyl chloride. This is often accomplished by treating 3,5-dibromo-1H-pyrazole-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,5-dibromo-1H-pyrazole-4-carbonyl chloride is highly electrophilic. In the second step, this intermediate is not isolated but is reacted in situ with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas, to yield the final this compound product. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.

Another approach to direct amidation involves the use of coupling agents. These reagents facilitate the formation of an amide bond directly from the carboxylic acid and an amine (in this case, ammonia) without needing to form the acyl chloride first. While specific examples for this particular molecule are less commonly detailed in readily available literature, standard peptide coupling reagents could theoretically be employed.

Reagent/MethodPrecursorProductTypical ConditionsRef.
Thionyl Chloride (SOCl₂), then NH₄OH3,5-Dibromo-1H-pyrazole-4-carboxylic acidThis compoundInert solvent, followed by addition of aqueous ammonia
Oxalyl Chloride, then NH₃3,5-Dibromo-1H-pyrazole-4-carboxylic acidThis compoundAnhydrous conditions, often with a DMF catalyst for the acid chloride formation

Nitrile Hydrolysis Approaches to Carboxamides

An alternative pathway to the carboxamide functional group is through the partial hydrolysis of a nitrile precursor, specifically 3,5-dibromo-1H-pyrazole-4-carbonitrile. The carbonitrile features a carbon-nitrogen triple bond that can be hydrated to form the primary amide.

This transformation is a classic method in organic synthesis. The hydrolysis can be catalyzed by either acids or bases. For instance, treating the nitrile with a strong acid like sulfuric acid in the presence of water can protonate the nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Careful control of reaction conditions, such as temperature and reaction time, is critical to stop the reaction at the amide stage and prevent complete hydrolysis to the carboxylic acid.

Base-catalyzed hydrolysis is also a viable option, often employing reagents like hydrogen peroxide in the presence of a base. This method can sometimes offer milder conditions and higher selectivity for the amide over the carboxylic acid. The selection of the catalyst and conditions is crucial for maximizing the yield of the desired carboxamide product.

Regioselectivity and Reaction Optimization in Complex Synthetic Pathways

The synthesis of this compound is not merely about forming the final functional group but also about the precise placement of substituents on the pyrazole ring earlier in the synthetic sequence. Regioselectivity, or the control over the position of chemical reactions on a molecule, is a significant challenge.

The synthesis often begins with a pyrazole ring that is subsequently brominated. The directing effects of the substituents already on the ring and the reaction conditions will determine where the bromine atoms are added. For example, the bromination of pyrazole-4-carboxylic acid must be controlled to ensure that bromination occurs at the 3- and 5-positions of the heterocyclic ring. The electron-withdrawing nature of the carboxylic acid group at the 4-position deactivates the ring towards electrophilic substitution but directs incoming electrophiles (like Br⁺) to the 3- and 5-positions.

Optimizing this reaction involves carefully selecting the brominating agent (e.g., bromine, N-bromosuccinimide), the solvent, and the temperature to maximize the yield of the desired 3,5-dibromo isomer and minimize the formation of other brominated byproducts. Subsequent steps, like the formation of the carboxamide, must then be optimized to be compatible with the highly substituted and potentially sensitive dibrominated pyrazole ring.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. When applied to the synthesis of this compound, several areas can be considered for improvement.

One key area is solvent selection. Traditional syntheses may use chlorinated solvents or other volatile organic compounds that pose environmental and health risks. Green chemistry encourages the use of safer, more sustainable alternatives such as water, ethanol, or supercritical fluids where possible.

Another consideration is atom economy—the measure of how efficiently a chemical process converts reactants into the final product. The direct amidation route using a chlorinating agent like thionyl chloride has a lower atom economy because SO₂ and HCl are generated as byproducts. In contrast, catalytic methods that use coupling agents can offer a higher atom economy.

Advanced Structural Elucidation and Solid State Analysis of 3,5 Dibromo 1h Pyrazole 4 Carboxamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of molecular structures. For 3,5-Dibromo-1H-pyrazole-4-carboxamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would be employed to confirm its molecular identity and provide detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the following signals would be anticipated:

A broad singlet corresponding to the N-H proton of the pyrazole (B372694) ring, with its chemical shift influenced by the solvent and concentration.

Two distinct broad singlets in the amide region, corresponding to the two -NH₂ protons of the carboxamide group. The diastereotopic nature of these protons can sometimes lead to separate signals.

Due to the substitution pattern, there are no C-H protons on the pyrazole ring, thus simplifying the aromatic region of the spectrum.

The ¹³C NMR spectrum would be expected to show:

A signal for the carbonyl carbon (C=O) of the amide group, typically in the downfield region.

Signals for the three carbon atoms of the pyrazole ring . The carbons bearing the bromine atoms (C3 and C5) would be shifted downfield compared to the C4 carbon, which is attached to the carboxamide group. The precise shifts would be influenced by the electron-withdrawing effects of the bromine and carboxamide substituents.

For a closely related compound, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate , the following NMR data has been reported, which can serve as a useful comparison:

¹H NMR (400 MHz, DMSO-d₆): δ 1.30 (t, J=7.07 Hz, 3H), 4.26 (q, J=7.13 Hz, 2H). cardiff.ac.uk

¹³C NMR (101 MHz, DMSO-d₆): δ 14.5, 60.8, 111.4, 160.6. cardiff.ac.uk

Table 1: Postulated NMR Data for this compound

Technique Signal Expected Chemical Shift (ppm) Notes
¹H NMR N-H (pyrazole) Variable, broad singlet Dependent on solvent and concentration
-NH₂ (amide) Variable, two broad singlets Diastereotopic protons
¹³C NMR C=O (amide) ~160-170
C3, C5 (pyrazole) ~120-140 Attached to bromine atoms
C4 (pyrazole) ~100-115 Attached to the carboxamide group

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Key expected vibrational bands for this compound include:

N-H stretching vibrations for the pyrazole ring and the amide group, typically appearing in the region of 3400-3200 cm⁻¹. The amide N-H stretches may appear as two distinct bands.

A strong C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹, characteristic of the carboxamide group. researchgate.net

N-H bending vibrations (Amide II band) in the range of 1650-1550 cm⁻¹.

C-N stretching vibrations of the pyrazole ring and the amide group.

C-Br stretching vibrations , which would appear in the lower frequency region of the spectrum.

Studies on other pyrazole carboxamide derivatives have shown characteristic IR absorptions that support these expected findings. nih.gov

Table 2: Postulated Vibrational Spectroscopy Data for this compound

Technique Functional Group Expected Wavenumber (cm⁻¹)
IR/Raman N-H stretch (pyrazole, amide) 3400-3200
IR/Raman C=O stretch (Amide I) 1650-1680
IR/Raman N-H bend (Amide II) 1650-1550
IR/Raman C-Br stretch < 700

Mass Spectrometry (HRMS) for Molecular Mass Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₄H₃Br₂N₃O), the expected exact mass can be calculated. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1.

Fragmentation analysis would likely show the loss of the carboxamide group, as well as cleavage of the pyrazole ring. For the related ethyl ester, a UPLC/MS analysis gave an m/z of 298.7 AMU. cardiff.ac.uk

Single-Crystal X-ray Diffraction (SCXRD) Studies

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Determination of Molecular Geometry and Bond Parameters

An SCXRD analysis of this compound would reveal:

The planarity of the pyrazole ring.

The precise bond lengths of the C-C, C-N, C=O, and C-Br bonds.

The bond angles within the pyrazole ring and the carboxamide substituent.

The torsion angles describing the orientation of the carboxamide group relative to the pyrazole ring.

Crystal structures of other substituted pyrazole carboxamides have been reported, providing a basis for comparison. cardiff.ac.uknih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state packing of this compound would be dictated by a variety of intermolecular interactions:

Hydrogen Bonding: The N-H groups of the pyrazole and the amide are strong hydrogen bond donors, while the oxygen of the carbonyl group and the nitrogen atoms of the pyrazole ring are potential acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as dimers or chains. nih.gov

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

π-π Stacking: The aromatic pyrazole rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Conformational Analysis in the Solid State

The conformation of pyrazole-containing molecules in the solid state is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces. For substituted pyrazole-4-carboxamides, the relative orientation of the carboxamide group with respect to the pyrazole ring is a key conformational feature.

In the absence of a crystal structure for this compound, we can infer potential conformations from related compounds. For instance, in many pyrazole-4-carboxamide derivatives, the carboxamide group may exhibit a degree of planarity with the pyrazole ring to maximize conjugation, though this can be disrupted by bulky substituents. The presence of two bromine atoms at the 3 and 5 positions of the pyrazole ring would introduce significant steric bulk and electronically influence the pyrazole ring's geometry.

A key aspect of the conformational analysis of 1H-pyrazoles is the potential for tautomerism, where the proton on the nitrogen can reside on either N1 or N2. nih.gov The specific tautomer present in the solid state is determined by the electronic nature of the substituents and the hydrogen bonding patterns established in the crystal lattice. nih.gov

Table 1: Postulated Conformational Parameters for this compound (Based on Analogous Structures)

ParameterExpected Range/ValueRationale based on Analogous Compounds
Pyrazole Ring ConformationNear-planarPyrazole rings are inherently aromatic and tend towards planarity. nih.gov
Torsion Angle (Pyrazole-Carboxamide)VariableCan range from near-planar to significantly twisted to accommodate substituents and optimize intermolecular interactions. nih.gov
Intramolecular Hydrogen BondingPossibleAn intramolecular hydrogen bond could form between the pyrazole N-H and the carboxamide oxygen, influencing the conformation. researchgate.net

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts such as hydrogen bonds, halogen bonds, and van der Waals forces.

For this compound, several types of intermolecular interactions would be anticipated to play a crucial role in its crystal packing:

Hydrogen Bonding: The presence of the N-H group of the pyrazole ring and the N-H and C=O groups of the carboxamide moiety makes hydrogen bonding a dominant feature. It is highly probable that strong N-H···O or N-H···N hydrogen bonds would form, leading to the creation of dimers, chains, or more complex supramolecular architectures. nih.govcardiff.ac.uk

Halogen Bonding: The bromine atoms at the 3 and 5 positions are capable of forming halogen bonds (Br···O or Br···N), where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis basic site on an adjacent molecule. nih.gov These interactions can be significant in directing the crystal packing of halogenated compounds.

Table 2: Predicted Intermolecular Contacts and Their Percentage Contributions for this compound (Hypothetical)

Contact TypePredicted Contribution (%)Basis for Prediction
H···H30 - 40Common in organic molecules due to the abundance of hydrogen atoms. researchgate.net
Br···H/H···Br10 - 20Expected due to the presence of two bromine atoms.
O···H/H···O15 - 25Arising from N-H···O and C-H···O hydrogen bonds. nih.govcardiff.ac.uk
N···H/H···N5 - 15Indicative of N-H···N hydrogen bonds. cardiff.ac.uk
Br···Br/Br···N/Br···O5 - 10Representative of halogen bonding and other close contacts involving bromine. nih.gov
C···H/H···C5 - 10General van der Waals interactions.
C···C< 5Possible π-π stacking interactions. cardiff.ac.uk

Computational Chemistry and Theoretical Investigations of 3,5 Dibromo 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become standard methods for investigating the properties of pyrazole (B372694) derivatives. derpharmachemica.comnih.gov These methods model the electronic structure of molecules to derive various chemical and physical properties. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For pyrazole derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to calculate optimized molecular geometry, including bond lengths and angles. derpharmachemica.com The analysis of the electronic structure reveals how electrons are distributed within the molecule, which is key to understanding its stability and reactivity. researchgate.net For instance, the planarity of the pyrazole ring is a significant feature, and calculations can determine how substituents like bromine atoms and the carboxamide group affect this geometry. nih.gov

Table 1: Representative Geometrical Parameters for a Pyrazole Ring System Note: This table presents typical bond lengths and angles for a substituted pyrazole ring, as specific experimental or calculated data for 3,5-Dibromo-1H-pyrazole-4-carboxamide is not available. Data is illustrative based on general findings for pyrazole derivatives.

ParameterTypical Value (Å or °)
N1-N2 Bond Length~1.35 Å
N2-C3 Bond Length~1.33 Å
C3-C4 Bond Length~1.42 Å
C4-C5 Bond Length~1.38 Å
C5-N1 Bond Length~1.34 Å
N1-N2-C3 Bond Angle~112°
N2-C3-C4 Bond Angle~105°
C3-C4-C5 Bond Angle~106°
C4-C5-N1 Bond Angle~105°
C5-N1-N2 Bond Angle~112°

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and hardness. derpharmachemica.comnih.gov A small energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This analysis helps predict how the molecule will interact with other species and indicates the possibility of intramolecular charge transfer. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Related Parameters Note: This table shows representative energy values for pyrazole derivatives to illustrate the concepts of HOMO-LUMO analysis.

ParameterDescriptionTypical Value (Hartree)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -0.25
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -0.08
Energy Gap (ΔE)ELUMO - EHOMO~ 0.17

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or poor in electrons. researchgate.net The MEP surface displays a color-coded map of electrostatic potential, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carboxamide group and the nitrogen atoms of the pyrazole ring, identifying them as nucleophilic centers. Conversely, the hydrogen atoms of the amide and pyrazole NH would exhibit positive potential, marking them as electrophilic sites. derpharmachemica.comresearchgate.net

Tautomerism and Prototropic Rearrangements in Pyrazole Systems

Tautomerism is a fundamental characteristic of pyrazole compounds, influencing their reactivity, physical properties, and biological activity. researchgate.netnih.gov It involves the migration of a proton, most commonly between the two nitrogen atoms of the pyrazole ring. nih.gov

Annular prototropic tautomerism in N-unsubstituted pyrazoles involves the movement of a hydrogen atom between the N1 and N2 positions. nih.gov For a molecule like this compound, this results in two possible tautomeric forms. Theoretical studies, often employing DFT methods, are used to predict the relative stability of these tautomers. researchgate.netmdpi.com

The equilibrium between tautomers is influenced by several factors:

Substituent Effects : The electronic nature of the substituents on the pyrazole ring is a primary determinant of tautomeric preference. Electron-withdrawing groups, such as the bromine atoms and the carboxamide group in the target molecule, can significantly influence the acidity of the N-H proton and the electron density at the adjacent nitrogen atom. researchgate.net Studies on other substituted pyrazoles have shown that electron-donating groups tend to favor being at the C3 position, while electron-withdrawing groups stabilize the tautomer where they are at the C5 position. nih.gov

Aromaticity : The aromatic character of the pyrazole ring in each tautomeric form contributes to its stability. Calculations can quantify the aromaticity using indices like HOMA (Harmonic Oscillator Model of Aromaticity). mdpi.com

Intramolecular Hydrogen Bonding : The presence of groups capable of forming hydrogen bonds, such as the carboxamide group, can stabilize a particular tautomer. mdpi.com For instance, a hydrogen bond between the pyrazole N-H and the carbonyl oxygen of the carboxamide group could favor one tautomer over the other.

Solvent Effects : The polarity of the environment can also shift the tautomeric equilibrium. Theoretical models can simulate solvent effects to provide a more accurate prediction of tautomer populations in solution. mdpi.com

Theoretical calculations on various 3(5)-substituted pyrazoles indicate that the balance between these factors determines the favored tautomeric form. mdpi.com

Substituent Effects on Tautomeric Preferences

The pyrazole ring is characterized by annular tautomerism, a phenomenon where the proton on a ring nitrogen atom can migrate to the other ring nitrogen. This creates a dynamic equilibrium between two tautomeric forms. The position of this equilibrium in substituted pyrazoles is highly sensitive to the electronic nature of the substituents on the pyrazole ring. nih.gov Computational studies, particularly those using Density Functional Theory (DFT) and ab initio methods, have been instrumental in predicting the more stable tautomer. nih.govresearchgate.net

General principles derived from theoretical calculations on various pyrazole derivatives indicate that electron-donating groups (EDGs) tend to stabilize the tautomer where the substituent is at the C3 position, while electron-withdrawing groups (EWGs) generally favor the tautomer with the substituent at the C5 position. nih.gov This preference is linked to the electronic stabilization of the pyrazole system.

In the case of this compound, the substituents are two bromine atoms at positions C3 and C5, and a carboxamide group at C4.

Bromine (Br): Halogens like bromine are classic examples of substituents with dual electronic effects. They are inductively electron-withdrawing due to their high electronegativity but can act as weak π-donors through their lone pairs. In many theoretical models, their net effect is considered electron-withdrawing.

Carboxamide (-CONH2): The carboxamide group is a strong electron-withdrawing group due to the carbonyl moiety.

Table 1: Influence of Substituent Type on Tautomeric Preference in Pyrazoles

Substituent Group Electronic Effect Preferred Tautomer Position Reference
-NH2, -OH Electron-Donating C3 nih.govresearchgate.net
-CH3 Electron-Donating C3 nih.govmdpi.com
-COOH, -CFO Electron-Withdrawing C5 researchgate.net
-NO2 Electron-Withdrawing C5 nih.govmdpi.com
-Br Electron-Withdrawing (Inductive) - -
-CONH2 Electron-Withdrawing - mdpi.com

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and calculating activation energies. eurasianjournals.com While specific mechanistic studies on reactions involving this compound are not extensively documented, theoretical investigations of related pyrazole systems offer insight into potential reaction pathways.

The pyrazole scaffold has distinct nucleophilic and electrophilic sites. mdpi.com The ring nitrogens and the C4 carbon are typically nucleophilic, while the C3 and C5 carbons are electrophilic. The presence of two bromine atoms at C3 and C5 significantly enhances the electrophilicity of these positions, making them susceptible to nucleophilic substitution reactions. The carboxamide group at C4 can influence the reactivity of the ring and can itself undergo reactions such as hydrolysis or reduction.

Mechanistic studies on the synthesis of pyrazole derivatives, such as those involving 1,3-dipolar cycloadditions or condensation reactions, are frequently modeled using DFT. acs.orgresearchgate.net For instance, the regioselectivity of cycloaddition reactions to form pyrazole hybrids has been successfully explained by analyzing the global reactivity indexes and activation energies of different reaction pathways. acs.org Similarly, the mechanism for the synthesis of 3,5-disubstituted pyrazoles can be investigated, proposing intermediates and transition states. researchgate.netmdpi.com

A theoretical study of a reaction involving this compound, for example, a Suzuki cross-coupling reaction to replace the bromine atoms, would involve:

Optimization of the geometries of reactants, intermediates, transition states, and products.

Calculation of the potential energy surface to map the reaction pathway.

Determination of activation energy barriers, which indicate the kinetic feasibility of the reaction.

Such computational investigations are crucial for understanding reaction outcomes and for designing efficient synthetic routes to novel functionalized pyrazole derivatives. mdpi.com

Prediction of Spectroscopic Signatures and Vibrational Frequencies

Computational quantum chemistry is a highly effective method for predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data from techniques like Infrared (IR) and Raman spectroscopy. nih.govarxiv.org The standard approach involves optimizing the molecular geometry using a suitable level of theory, such as DFT with a basis set like B3LYP/6-311++G(d,p), followed by a frequency calculation. chemrxiv.orgnih.gov These calculations yield a set of vibrational modes, their corresponding frequencies (typically in wavenumbers, cm⁻¹), and their IR and Raman intensities. nih.govarxiv.org

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for its functional groups. The potential energy distribution (PED) analysis can then be used to assign these calculated frequencies to specific types of molecular vibrations (e.g., stretching, bending). chemrxiv.org

Key predicted vibrational modes for this molecule would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region. Hydrogen bonding can cause this peak to broaden and shift to lower frequencies.

C=O stretching (Amide I): A strong absorption expected in the 1650-1700 cm⁻¹ range.

N-H bending (Amide II): Usually found near 1550-1640 cm⁻¹.

C-N stretching: Occurring in the 1200-1400 cm⁻¹ region.

Pyrazole ring stretching: Multiple bands between 1400-1600 cm⁻¹.

C-Br stretching: Expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Simulated spectra serve as a valuable reference, and by applying a scaling factor, the calculated frequencies can often be brought into excellent agreement with experimental results. youtube.com Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) technique can predict NMR chemical shifts (¹H, ¹³C), providing another layer of structural confirmation. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
Amide (N-H) Stretching 3300 - 3500 chemrxiv.org
Amide (C=O) Stretching (Amide I) 1650 - 1700 chemrxiv.org
Pyrazole Ring C=C / C=N Stretching 1400 - 1600 nih.gov
Amide (N-H) Bending (Amide II) 1550 - 1640 -
C-Br Stretching 500 - 700 -

Non-Linear Optical (NLO) Properties from Computational Models

Materials with significant non-linear optical (NLO) properties are critical for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. nih.govnih.gov Computational methods, particularly DFT, have become essential tools for predicting and understanding the NLO response of molecules, offering a cost-effective way to screen potential candidates. nih.govresearchgate.net

The key parameters that quantify the NLO response of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net Organic molecules featuring a π-conjugated system, often with electron donor and acceptor groups, are known to exhibit enhanced NLO properties due to efficient intramolecular charge transfer (ICT). nih.gov

For this compound, computational models can predict its NLO characteristics. The pyrazole ring itself is a π-conjugated system. The two bromine atoms and the carboxamide group are electron-withdrawing, which will influence the electronic distribution and polarizability of the molecule. A typical computational workflow involves:

Optimizing the molecular geometry at a selected level of theory.

Calculating the dipole moment, polarizability, and hyperpolarizability tensors.

Table 3: Example of Calculated NLO Properties for a Pyrazole Derivative (Compound 4c from source)

Parameter Method Calculated Value Reference
Dipole Moment (μ) B3LYP/6-31G(d,p) 4.3785 Debye researchgate.net
Mean Polarizability (α) B3LYP/6-31G(d,p) 1.7 x 10⁻³⁰ esu researchgate.net
First Hyperpolarizability (β₀) B3LYP/6-31G(d,p) 1.39 x 10⁻³⁰ esu researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Strategies for 3,5 Dibromo 1h Pyrazole 4 Carboxamide

Reactions at the Brominated Pyrazole (B372694) Core

The two bromine atoms on the pyrazole ring are key sites for chemical modification. Their reactivity is influenced by the electron-withdrawing nature of the adjacent carboxamide group and the pyrazole ring itself.

Nucleophilic Substitution Reactions

The substitution of a halide on an aromatic ring by a nucleophile, known as Nucleophilic Aromatic Substitution (SNAr), is a fundamental transformation. For this reaction to proceed, the aromatic ring typically needs to be "activated" by the presence of electron-withdrawing groups. masterorganicchemistry.com In the case of 3,5-dibromo-1H-pyrazole-4-carboxamide, the carboxamide group and the nitrogen atoms in the pyrazole ring act as electron-withdrawing moieties, which should facilitate nucleophilic attack.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.orgyoutube.com

Addition: The nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The aromaticity of the pyrazole ring is temporarily broken during this step. libretexts.org

Elimination: The leaving group (bromide anion) is expelled, and the aromaticity of the pyrazone ring is restored. youtube.com

The rate of SNAr reactions is often accelerated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the anionic intermediate. masterorganicchemistry.com For halogen leaving groups, the typical reactivity trend is F > Cl > Br > I, because the rate-determining step is usually the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com In some cases, the amide group itself can direct substitution to the ortho position, a process termed directed SNAr (dSNAr). rsc.org This strategy has been shown to be effective even without strong electron-withdrawing groups on the substrate, with a wide range of amine nucleophiles proceeding at room temperature. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C, C-N, C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and they are highly effective for functionalizing aryl halides like this compound. nih.govyoutube.com These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve an oxidative addition, transmetalation, and reductive elimination cycle. youtube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with a halide or triflate. It is widely used due to its mild reaction conditions and the low toxicity of the boron reagents. researchgate.net This method has been successfully applied to couple aryl and heteroaryl boronic acids with brominated pyrazoles, even those with unprotected N-H groups. researchgate.netbohrium.com The use of specialized catalysts, such as those derived from bulky phosphine (B1218219) ligands like XPhos and SPhos, can be crucial for achieving high yields, especially with challenging substrates like nitrogen-rich heterocycles. researchgate.net Generally, 3-bromopyrazoles tend to exhibit higher reactivity than 4-bromopyrazoles in these couplings. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. masterorganicchemistry.com This reaction is a valuable method for creating substituted alkenes, often with high trans selectivity. masterorganicchemistry.com Solvent-free, mechanochemical Heck couplings have been developed for 3-bromoindazoles, a related heterocyclic system, which can proceed with high chemoselectivity. nih.gov The addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can stabilize the palladium(0) catalyst and promote the reaction. nih.gov The Heck reaction has been utilized to synthesize various pyrazole-containing conjugated polymers and indole-pyrazole hybrids. chemscene.com

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. chadsprep.combldpharm.comyoutube.com The reaction is known for its mild conditions, often proceeding at room temperature with an amine base that also serves as a solvent. chadsprep.comyoutube.com This method is instrumental in synthesizing complex molecules, including pharmaceuticals and organic materials. chadsprep.com Copper-free Sonogashira protocols have also been developed. bldpharm.com The difference in reactivity between aryl iodides and bromides can be exploited for selective couplings. chadsprep.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Brominated Pyrazoles This table is a representative summary based on reactions with similar substrates, as direct examples for this compound are not extensively published.

ReactionCoupling PartnerTypical Catalyst/LigandBaseSolventKey FeaturesReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidXPhos/SPhos PrecatalystsK₃PO₄Dioxane/H₂OEffective for unprotected N-H pyrazoles; good to excellent yields. researchgate.net
HeckAcrylates, StyrenesPd(OAc)₂, Pd/CEt₃N, NaOAcDMF, NMP, or solvent-freeCan be performed under solvent-free ball-milling conditions; chemoselective. nih.govchemscene.com
SonogashiraTerminal AlkynesPd(PPh₃)₄, CuIEt₃N, PiperidineTHF, DMFProceeds under mild, often room temperature, conditions. chadsprep.combldpharm.com

Lithiation and Electrophilic Quenching at Brominated Positions

Halogen-lithium exchange is a powerful method for converting aryl halides into highly reactive organolithium species, which can then be trapped with various electrophiles. This strategy provides access to a wide range of substituted pyrazoles that are not easily accessible through other means.

The process involves treating the brominated pyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govlibretexts.org This reaction can be highly regioselective. For instance, in 4-bromo-1-phenylsulphonylpyrazole, lithiation occurs selectively at the 5-position, which is directed by the sulfonyl protecting group. researchgate.net Similarly, 3,4,5-tribromo-1-vinylpyrazole undergoes regioselective bromine-lithium exchange at the 5-position. nih.gov

Once the lithiated pyrazole is formed, it can be quenched by adding an electrophile. This allows for the introduction of a variety of functional groups.

Examples of Electrophiles:

Proton sources: Quenching with methanol (B129727) (MeOH) results in hydro-debromination. libretexts.org

Carbonyl compounds: Aldehydes and ketones yield secondary and tertiary alcohols, respectively.

Carbon dioxide: Carboxylation to form a carboxylic acid.

Iodine: Introduction of an iodine atom. google.com

Disulfides: Formation of a thioether.

This method provides a complementary approach to cross-coupling reactions for creating new C-C and C-heteroatom bonds at specific positions on the pyrazole ring. researchgate.net

Transformations of the Carboxamide Moiety

The carboxamide group (-CONH₂) offers another site for chemical modification, allowing for the alteration of the molecule's steric and electronic properties.

Acylation and Alkylation Reactions of the Carboxamide Nitrogen

The nitrogen atom of the carboxamide can be functionalized through acylation and alkylation reactions, a common strategy in medicinal chemistry to modulate biological activity. nih.govnih.gov Pyrazole-4-carboxamides are a prominent class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), and their synthesis often involves creating a diverse library of N-substituted derivatives. researchgate.netnih.gov

The synthesis of these derivatives typically involves the coupling of a pyrazole-4-carboxylic acid with a pre-functionalized amine. However, direct modification of the primary carboxamide is also a viable route. These transformations generally require the activation of the N-H bond, often by deprotonation with a suitable base. The resulting amide anion can then react with an alkyl or acyl halide. A wide variety of substituents can be introduced onto the carboxamide nitrogen, as demonstrated by the extensive patent literature for pyrazole-based agrochemicals.

Reduction of the Carboxamide to Amine

The carboxamide functional group can be reduced to an amine, providing a pathway to aminomethyl-pyrazole derivatives. This transformation fundamentally changes the nature of the side chain from a neutral, hydrogen-bond-donating/accepting group to a basic, primary amine.

The most common and powerful reagent for this reduction is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com LiAlH₄ is a strong reducing agent capable of reducing amides, esters, and carboxylic acids, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically ineffective at reducing amides. masterorganicchemistry.com The reaction is usually carried out in an anhydrous ethereal solvent such as THF or diethyl ether. The process involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-aluminum species to yield the amine. masterorganicchemistry.com

Another method for this reduction is catalytic hydrogenation. While reducing the aromatic pyrazole ring via hydrogenation requires harsh conditions such as high pressure and temperature, the carboxamide group can often be reduced under more moderate conditions using catalysts like palladium, platinum, or nickel. youtube.comyoutube.com

Condensation Reactions with Aldehydes and Ketones

While direct studies on the condensation reactions of this compound with aldehydes and ketones are not extensively detailed in the reviewed literature, the reactivity of the broader class of pyrazole derivatives provides significant insights. Typically, condensation reactions involving pyrazoles occur at an active methylene (B1212753) group or an amino substituent on the pyrazole ring.

For instance, the related pyrazole-4-carbaldehydes are known to readily undergo condensation reactions. Friedländer condensation of 5-aminopyrazole-4-carbaldehydes with active methylene compounds, including ketones, is a well-established method for synthesizing 1,3,5,6-tetrasubstituted pyrazolo[3,4-b]pyridines. umich.edu In these reactions, the amino group of the pyrazole and the methyl or methylene group of the ketone act as the nucleophilic centers that attack the aldehyde and ketone carbonyls, respectively, leading to cyclization. umich.edu

Similarly, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can undergo aldol (B89426) condensation with methyl ketones to form pyrazolylpropenones. umich.edu These reactions underscore the utility of the pyrazole scaffold in forming new carbon-carbon bonds through condensation pathways. In the case of this compound, the N-H of the pyrazole ring or the -NH₂ of the carboxamide group could potentially participate in condensation reactions, although such reactivity would compete with other potential reaction pathways.

Reactant 1Reactant 2Product TypeCatalyst/ConditionsReference
5-Aminopyrazole-4-carbaldehydesKetones (e.g., Acetophenone)Pyrazolo[3,4-b]pyridinesAlcoholic KOH umich.edu
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesMethyl KetonesDiaryl pyrazolylpropenonesNaOH, isopropanol umich.edu
HydrazonesVilsmeier-Haack Reagent (POCl₃/DMF)Pyrazole-4-carbaldehydesHeat nih.gov

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a primary application of functionalized pyrazoles, leveraging the inherent reactivity of the ring and its substituents to construct bicyclic and polycyclic structures. These fused systems, such as pyrazolopyridines and pyrazolopyrimidines, are of significant interest due to their wide range of pharmacological properties. researchgate.netbiorxiv.org

Cyclization Reactions utilizing the Pyrazole and Carboxamide Functionalities

The pyrazole and carboxamide functionalities in this compound offer multiple avenues for cyclization to form fused rings. A common strategy involves the conversion of one of the bromo substituents or the carboxamide group into a nucleophilic center, which can then react intramolecularly or with an external bifunctional reagent to close a new ring.

A prevalent method for synthesizing fused pyrazole systems is the cyclocondensation of 5-aminopyrazoles with various 1,3-bielectrophilic compounds. biorxiv.org Although the target molecule is a carboxamide, it can be seen as a precursor to the crucial 5-aminopyrazole intermediate. For example, nucleophilic substitution of the bromine at the C5 position with an amino group would yield a 5-amino-3-bromo-1H-pyrazole-4-carboxamide, a prime candidate for subsequent cyclization reactions. The resulting ortho-amino-carboxamide structure is a classic precursor for building a fused pyrimidine (B1678525) ring, leading to the formation of pyrazolo[3,4-d]pyrimidinones.

Synthesis of Pyrazolo[x,y-z]Fused Systems

The strategic functionalization of the pyrazole core allows for the regioselective synthesis of various fused heterocyclic systems.

Pyrazolo[3,4-b]pyridines: This class of compounds is frequently synthesized through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. biorxiv.orgmdpi.com The reaction proceeds via an initial condensation between the C5-amino group of the pyrazole and one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the pyridine (B92270) ring. The use of unsymmetrical dicarbonyl compounds can lead to the formation of two different regioisomers, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com Another approach involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by an acid, to generate the annulated pyridine ring. biorxiv.org

Pyrazolo[3,4-d]pyrimidines: These fused systems are often prepared from pyrazoles containing vicinal amino and cyano or ester functionalities at the C4 and C5 positions. For instance, 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile can be cyclized with reagents like thiourea (B124793) or acetic anhydride (B1165640) to yield pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Microwave-assisted synthesis has also been employed to prepare 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones from ortho-amino esters of pyrazole, offering advantages such as higher yields and shorter reaction times. nih.gov

Pyrazolo[1,5-a]pyrimidines: The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold typically involves the cyclocondensation of 5-aminopyrazoles with β-bifunctional reagents like 1,3-diketones (e.g., acetylacetone), β-ketoesters, or enaminones. ekb.eg For example, reacting 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with the enamine of acetylacetone (B45752) yields a pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivative. ekb.eg This product can be further functionalized, for instance, by coupling with aryldiazonium salts to create more complex polyfused systems like pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazines. ekb.eg

Fused SystemPrecursorReagent(s)Key FeaturesReference(s)
Pyrazolo[3,4-b]pyridine5-Aminopyrazole1,3-Diketones, α-Oxoketene dithioacetalsCondensation followed by cyclization. Can be regioselective. biorxiv.orgmdpi.com
Pyrazolo[3,4-d]pyrimidine5-Amino-1H-pyrazole-4-carbonitrileThiourea, Acetic AnhydrideCyclization utilizing ortho-amino-nitrile functionality. nih.govnih.gov
Pyrazolo[1,5-a]pyrimidine5-AminopyrazoleAcetylacetone, EnaminonesCyclocondensation with β-bifunctional reagents. ekb.eg

Selective Functionalization and Post-Synthetic Modification

The two bromine atoms on the this compound ring are excellent handles for selective functionalization and post-synthetic modification. The bromine atoms can act as leaving groups in various cross-coupling and substitution reactions, allowing for the introduction of a wide array of functional groups.

The closely related compound, 3,5-Dibromo-1H-pyrazole-4-carbonitrile, is known to be a versatile intermediate where the bromine atoms are displaced in cross-coupling reactions such as Suzuki and Stille couplings. This strategy allows for the formation of C-C bonds, attaching aryl, heteroaryl, or alkyl groups to the pyrazole core. Such modifications are fundamental in tuning the electronic and steric properties of the molecule for applications in drug discovery and materials science. mdpi.com

Furthermore, selective functionalization can be achieved through metal-halogen exchange reactions. For instance, treatment with organometallic reagents like Grignard reagents or organolithium compounds can selectively replace one bromine atom, creating a nucleophilic pyrazole species that can then react with various electrophiles. nih.gov This allows for the controlled, stepwise introduction of different substituents at the C3 and C5 positions. The N-H of the pyrazole ring can also be functionalized through alkylation or arylation reactions, adding another layer of diversity to the accessible derivatives. These post-synthetic modification strategies are crucial for building libraries of complex pyrazole derivatives from a single, versatile starting material. nih.govnih.gov

Advanced Materials and Chemical Applications of 3,5 Dibromo 1h Pyrazole 4 Carboxamide Derivatives

Role as a Versatile Synthetic Synthon in Complex Molecule Construction

The term "synthon" refers to a molecular unit that can be used in synthesis to form part of a larger molecule. 3,5-Dibromo-1H-pyrazole-4-carboxamide is an archetypal versatile synthon, primarily due to the presence of two chemically reactive bromine atoms. These halogens serve as powerful handles for a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com

The bromine atoms on the pyrazole (B372694) ring are particularly amenable to widely used transformations such as the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. youtube.comarkat-usa.org Research on related brominated heterocycles demonstrates that these reactions can be performed with high efficiency. For instance, studies have shown the successful Suzuki-Miyaura cross-coupling of 3- and 4-bromopyrazoles with various boronic acids to yield aryl-substituted pyrazoles in good to very good yields. nih.gov Similarly, 4-bromo-3,5-dinitro-1H-pyrazole has been effectively used in Suzuki-Miyaura reactions with a range of boronic acids, showcasing the utility of brominated pyrazoles in building molecular diversity. rsc.org The reactivity of di-halogenated heterocycles, such as 3,5-dichloro-1,2,4-thiadiazole, can be controlled by temperature to achieve either mono- or di-arylation, a principle that can be extended to dibromopyrazoles to allow for the sequential synthesis of non-symmetrical 3,5-disubstituted derivatives. nih.gov

Beyond the bromine substituents, the pyrazole ring itself offers additional sites for modification. The pyrrole-like nitrogen atom (N-H) can be readily alkylated or arylated, providing another axis for structural diversification. The carboxamide group can also be hydrolyzed to the corresponding carboxylic acid or subjected to further derivatization. This multi-faceted reactivity makes this compound a valuable starting material for generating libraries of complex molecules for applications in drug discovery, agrochemicals, and materials science. youtube.com

Table 1: Key Cross-Coupling Reactions Applicable to the 3,5-Dibromo-1H-pyrazole Scaffold
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedPotential Product
Suzuki-MiyauraAryl/Vinyl Boronic Acid or EsterPd(0) catalyst (e.g., Pd(PPh₃)₄) + BaseC-C (sp²-sp²)3,5-Diaryl-1H-pyrazole-4-carboxamide
Mizoroki-HeckAlkenePd(0) catalyst + BaseC-C (sp²-sp²)3,5-Divinyl-1H-pyrazole-4-carboxamide
SonogashiraTerminal AlkynePd(0) catalyst + Cu(I) salt + BaseC-C (sp²-sp)3,5-Dialkynyl-1H-pyrazole-4-carboxamide
Buchwald-HartwigAminePd catalyst + Ligand + BaseC-N3,5-Diamino-1H-pyrazole-4-carboxamide

Coordination Chemistry and Ligand Design using this compound

Pyrazole and its derivatives are renowned for their ability to act as ligands, forming stable complexes with a wide array of metal ions. researchgate.netpen2print.org The this compound scaffold possesses multiple potential donor sites: the pyridine-like N2 nitrogen of the pyrazole ring, the pyrrole-like N1 nitrogen (upon deprotonation), and the oxygen and nitrogen atoms of the carboxamide group. This allows for diverse coordination modes, including monodentate, bidentate, and bridging interactions, making it a highly attractive ligand for designing coordination complexes and polymers. nih.gov

The multidentate nature of pyrazole-carboxamide ligands facilitates the construction of various metal-organic architectures. Depending on the metal ion, counter-ions, and reaction conditions, these ligands can form simple mononuclear complexes or act as linkers to self-assemble into more complex polynuclear structures. nih.gov For example, related pyrazole-based ligands have been used to create one-dimensional (1D) coordination polymers. A notable example is the formation of a 1D coordination polymer with silver(I) using 4-bromo-1H-pyrazole as a ligand, where the pyrazole units bridge the metal centers. bohrium.com The reaction of copper(II) carboxylates with pyrazole can yield a variety of structures, from mononuclear species to trinuclear clusters and 1D or 3D coordination polymers, highlighting the structural versatility of the pyrazole core. unibo.it It is anticipated that this compound could similarly bridge metal ions, potentially using the two pyrazole nitrogens in a bridging fashion or through chelation involving the pyrazole N2 and the amide oxygen, leading to the formation of coordination polymers with potentially interesting magnetic or catalytic properties. researchgate.net

The interaction between the this compound ligand and a metal center is influenced by several factors. The primary coordination site is typically the sp²-hybridized N2 atom of the pyrazole ring. Chelation can occur through the formation of a five- or six-membered ring involving the N2 atom and the carbonyl oxygen of the carboxamide side chain. Furthermore, upon deprotonation of the pyrazole N1-H, the resulting pyrazolate anion can act as an excellent bridging ligand, a motif commonly seen in dinuclear and polynuclear complexes. nih.gov

The two bromine atoms exert a significant electronic effect on the ligand. As electron-withdrawing groups, they decrease the electron density on the pyrazole ring, which in turn reduces the basicity of the nitrogen donor atoms. This can influence the strength of the resulting ligand-metal bonds and the stability of the complex. This electronic tuning can be a powerful tool in ligand design. For instance, in a study involving the direct synthesis of copper(II) complexes, 3,5-dimethyl-1H-pyrazole was brominated in situ by CuBr₂, forming a 4-bromo-3,5-dimethylpyrazole molecule that was incorporated as a bridging ligand in bi- and trinuclear copper(II) complexes. dnu.dp.ua This demonstrates the compatibility of the brominated pyrazole core within coordination spheres.

Development of Functional Materials (e.g., Organic Electronics, Optical Materials)

The development of novel organic materials for electronics and photonics often relies on molecules with extended π-conjugated systems that possess specific electronic and photophysical properties. Many pyrazole derivatives have been identified as having luminescent and fluorescent properties, making them suitable for applications in material chemistry, such as organic light-emitting diodes (OLEDs). nih.gov

The this compound scaffold is an ideal platform for building such functional materials. The two bromine atoms are key functional groups that allow for the extension of the π-system through cross-coupling reactions. seferoslab.com By reacting the dibromo-scaffold with various aryl or vinyl boronic acids (via Suzuki coupling) or terminal alkynes (via Sonogashira coupling), it is possible to synthesize a vast library of highly conjugated materials. The properties of these materials can be precisely tuned by the choice of the coupled substituents.

For example, studies on other pyrazole systems have shown that their optical and electronic properties are highly tunable. The introduction of trifluoromethyl groups into pyrazolo[3,4-b]quinolines has been explored for applications in photovoltaics and OLEDs, yielding materials with bright bluish-green electroluminescence. mdpi.com Theoretical DFT studies on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid confirm the potential of such conjugated frameworks for optoelectronic applications, noting their high absorptivity in the UV region. nih.gov Similarly, incorporating electron-affinitive cyano groups into pyrazole derivatives has been shown to enhance photoluminescence quantum yields in thin films. researchgate.net By applying these principles, the this compound core could be elaborated into novel dyes, sensors, and components for organic electronic devices.

Rational Design of Chemically-Active Scaffolds for Chemical Biology Probes and Structure-Activity Relationship Studies

The pyrazole-4-carboxamide framework is recognized as a "privileged scaffold" in medicinal and agrochemical chemistry. It forms the core of numerous highly successful commercial fungicides, most of which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govacs.org It is also a key component in many kinase inhibitors under investigation for cancer therapy. mdpi.commdpi.com

This compound serves as an excellent starting point for the rational design of new bioactive compounds and for conducting detailed structure-activity relationship (SAR) studies. The bromine atoms can be systematically substituted with a wide range of chemical groups to probe the steric and electronic requirements of a biological target. This allows researchers to build a comprehensive understanding of how different substituents at the 3 and 5 positions affect biological activity.

For instance, extensive SAR studies on pyrazole-4-carboxamide fungicides have demonstrated how activity is modulated by substituents on the pyrazole ring and the N-phenyl group of the carboxamide. jst.go.jpnih.gov In one study, 3D-QSAR analysis revealed that large steric hindrance and electronegative groups at the 5-position of the pyrazole ring were important for antifungal activity. nih.gov

Table 2: Examples of Bioactive Pyrazole-4-Carboxamide Derivatives and SAR Insights
Compound ClassTargetKey SAR FindingsExample ActivityReference
Fungicides (SDHIs)Succinate Dehydrogenase (SDH)The N-phenyl group and substituents on the pyrazole ring are critical. Hydrophobic branched alkyl groups at the ortho position of the N-phenyl group lead to high, broad-spectrum activity.Compound 7d showed an EC₅₀ of 0.046 µg/mL against R. solani, superior to commercial fungicides boscalid (B143098) and fluxapyroxad. researchgate.net
Fungicides (SDHIs)Succinate Dehydrogenase (SDH)Large steric hindrance and electronegative groups at the pyrazole 5-position enhance activity.Compound Y₄₇ showed an EC₅₀ of 5.2 mg/L against Gibberella zeae. nih.gov
Anticancer AgentsAurora Kinase A/BSpecific substitutions on the N-phenyl ring of the carboxamide are key for potency and selectivity.Compound 6k inhibited Aurora kinases A and B with IC₅₀ values of 16.3 nM and 20.2 nM, respectively. nih.gov
Anticancer AgentsAurora A KinaseQSAR models show that bulky, electron-withdrawing substituents at the R1 and R2 positions of the N-phenyl ring are favored for inhibitory activity.A series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides were studied to develop predictive QSAR models. tandfonline.com
Anticancer AgentsHsp90 ChaperoneDesign based on X-ray structures showed that accessing an interaction with Phe138 via a 5-chloro-2,4-dihydroxyphenyl group at the pyrazole 3-position significantly increased potency.A series of 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides were developed as Hsp90 inhibitors. nih.gov

This ability to systematically modify the scaffold also makes it ideal for the creation of chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system. By incorporating reporter tags, photo-crosslinkers, or isotopically labeled atoms into the structure, derivatives of this compound could be developed to identify and validate new drug targets.

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